

# SU6656: A Comparative Analysis of its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: SU6656

Cat. No.: B1683782

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**SU6656** is a well-characterized, cell-permeable small molecule inhibitor that has been instrumental in dissecting the roles of specific signaling pathways in cellular processes.<sup>[1]</sup> Developed by SUGEN Inc., it was one of the early selective inhibitors of the Src family of non-receptor tyrosine kinases.<sup>[2]</sup> This guide provides a comprehensive overview of **SU6656**'s selectivity against a panel of kinases, details the experimental protocols used for its characterization, and compares its activity to provide researchers with a critical understanding of its utility and potential off-target effects.

## Quantitative Kinase Selectivity Profile

**SU6656** is a potent, ATP-competitive inhibitor of Src family kinases (SFKs).<sup>[3][4]</sup> Its inhibitory activity is most pronounced against Yes, Lyn, Fyn, and Src.<sup>[5][6]</sup> However, it is a relatively poor inhibitor of Lck, another member of the Src family.<sup>[7]</sup> The compound has demonstrated greater than 6.5-fold selectivity for Src family kinases over many other kinases tested, notably the Platelet-Derived Growth Factor (PDGF) receptor, which is not significantly inhibited by **SU6656** in cellular assays at concentrations that inhibit Src.<sup>[7]</sup>

It is important to note that while **SU6656** is selective for SFKs, it is not entirely specific. Subsequent studies have identified other kinases that are inhibited by **SU6656**, including Aurora B, Aurora C, and AMP-activated protein kinase (AMPK).<sup>[2][8]</sup> This underscores the need for careful interpretation of experimental results and, where possible, the use of complementary inhibitory tools.<sup>[7]</sup>

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **SU6656** against a panel of kinases as reported in various studies.

| Kinase Target | IC50 (nM) | Reference                               |
|---------------|-----------|---|
| Yes           | 20        | <a href="#">[5]</a> <a href="#">[6]</a> |
| Lyn           | 130       | <a href="#">[5]</a> <a href="#">[6]</a> |
| Fyn           | 170       | <a href="#">[5]</a> <a href="#">[6]</a> |
| Src           | 280       | <a href="#">[5]</a> <a href="#">[6]</a> |
| Lck           | >20,000   | <a href="#">[7]</a>                     |
| PDGF Receptor | >100,000  | <a href="#">[7]</a>                     |
| FGFR1         | 1,800     | <a href="#">[7]</a>                     |
| Met           | >100,000  | <a href="#">[7]</a>                     |
| Abl           | 3,000     | <a href="#">[7]</a>                     |
| Csk           | >100,000  | <a href="#">[7]</a>                     |
| Frk           | >100,000  | <a href="#">[7]</a>                     |
| IGF1R         | >100,000  | <a href="#">[7]</a>                     |

Note: IC50 values can vary between different assay conditions and experimental setups.

## Experimental Protocols

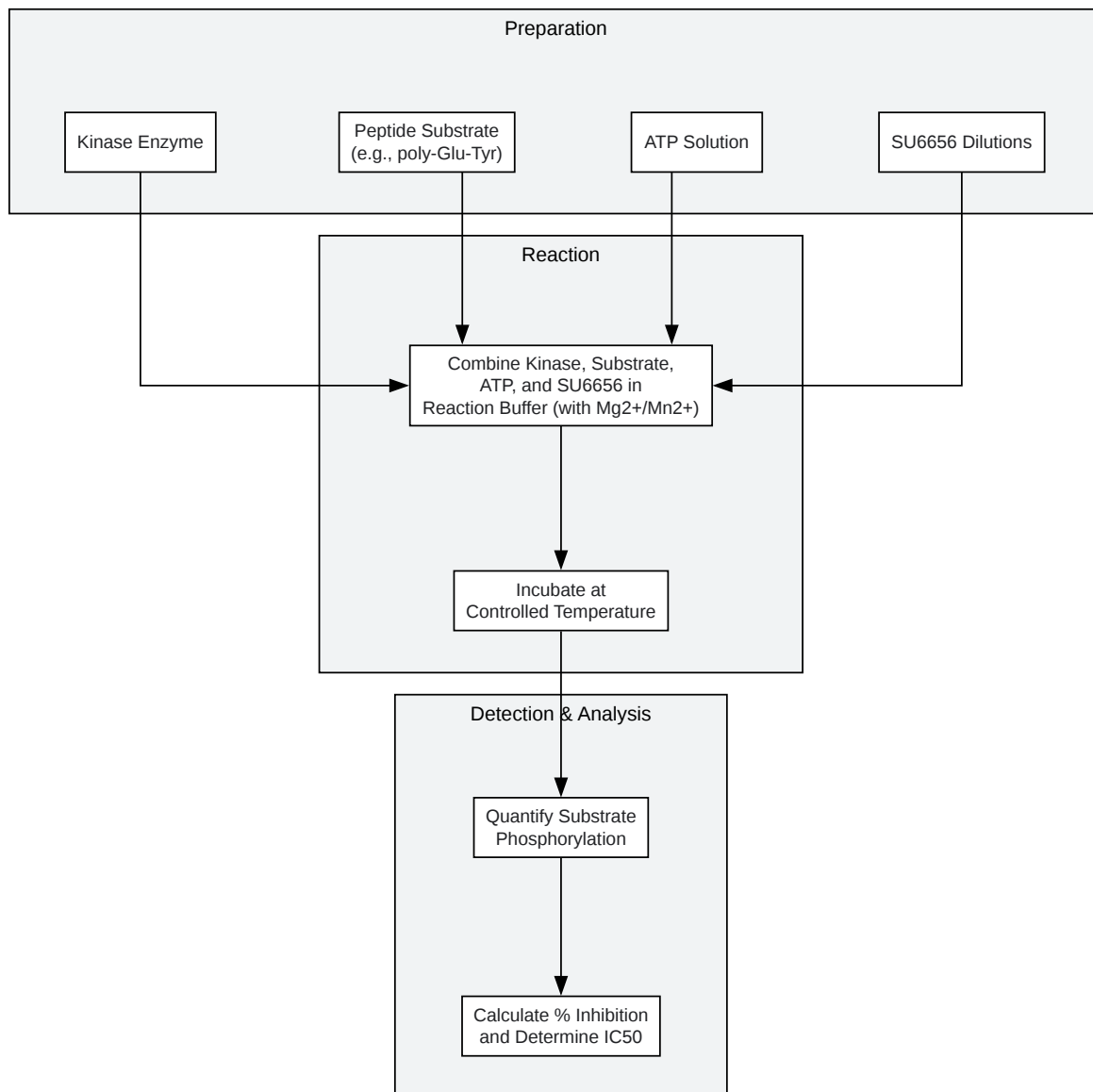
The characterization of **SU6656**'s inhibitory activity was primarily conducted through in vitro biochemical kinase assays. The general workflow for these assays is a crucial component for understanding the generated data.

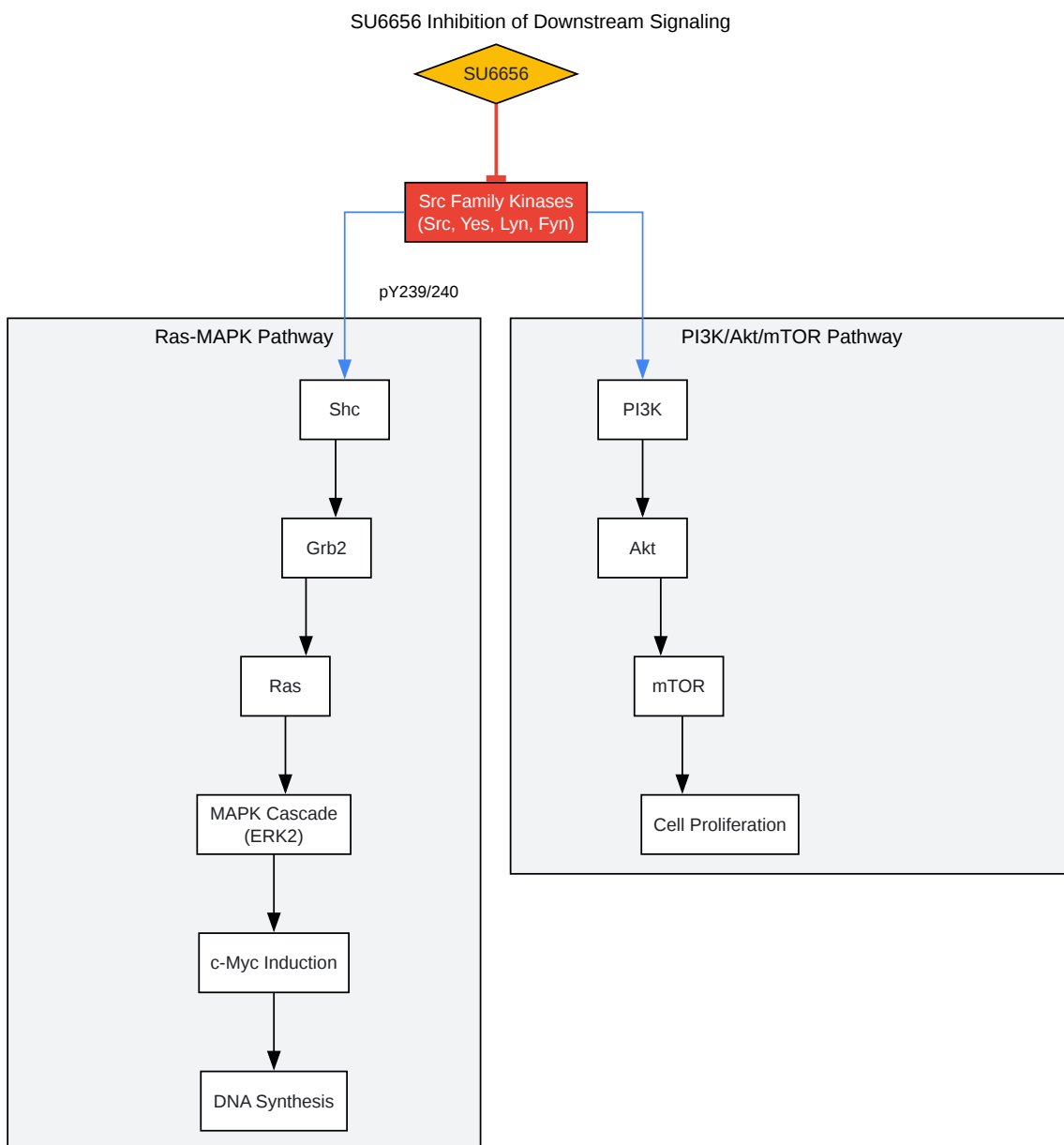
The IC50 values were determined using a standard biochemical kinase assay protocol. The kinetic analyses confirmed that **SU6656** acts as a competitive inhibitor with respect to ATP.[\[7\]](#)

Key Components & Conditions:

- Enzymes: Purified recombinant kinases (e.g., Src, Fyn, Yes, Lyn, Lck, PDGFR, FGFR1, etc.).
- Substrates: A peptide substrate was used to measure kinase activity. For most kinases, poly-Glu–Tyr (4:1) was utilized. For Lck, poly-Lys–Tyr (4:1) was the preferred substrate.[5]
- Divalent Cations: The reaction buffer contained specific divalent cations to facilitate the kinase reaction.
  - 20 mM MgCl<sub>2</sub>: Used for Src, Fyn, Yes, Lyn, Csk, Frk, and Abl assays.[5]
  - 10 mM MnCl<sub>2</sub>: Used for FGFR1, IGF1R, Lck, and Met assays.[5]
- ATP: The final ATP concentrations were kept near the K<sub>m</sub> for each specific kinase to ensure accurate competitive inhibition measurements.[5]
  - Src: 10 μM
  - Fyn: 6 μM
  - Yes: 100 μM
  - Lyn: 2 μM
  - Lck: 2 μM
  - PDGFR: 6 μM
  - FGFR1: 10 μM
- Procedure: The assay measures the transfer of a phosphate group from ATP to the peptide substrate by the kinase. The reaction is performed in the presence of varying concentrations of the inhibitor (**SU6656**). The amount of phosphorylated substrate is then quantified to determine the extent of inhibition and calculate the IC<sub>50</sub> value.

## Workflow: In Vitro Kinase Inhibition Assay





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## References

- 1. SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU6656 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. SU 6656 | Src Kinases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe SU6656 | Chemical Probes Portal [chemicalprobes.org]
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